diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate
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Overview
Description
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate is a complex organic compound with the molecular formula C18H20N4O4 and a molecular weight of 356.381 . It contains multiple functional groups, including aromatic rings, carbamates, and an azo group, making it a versatile compound in various chemical reactions .
Preparation Methods
The synthesis of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves several steps. One common method includes the reaction of 4-[(E)-phenyldiazenyl]benzene-1,3-diamine with diethyl carbonate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro derivatives.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution. Major products formed from these reactions include nitro compounds, amines, and halogenated derivatives.
Scientific Research Applications
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mechanism of Action
The mechanism of action of diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo group can undergo reduction to form active amines, which can then interact with biological targets. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,3-diyl}biscarbamate can be compared with other similar compounds, such as:
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,4-diyl}biscarbamate: Similar structure but different positioning of the carbamate groups.
Diethyl {4-[(E)-phenyldiazenyl]benzene-1,2-diyl}biscarbamate: Different positioning of the carbamate groups.
This compound: Different substituents on the aromatic ring. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75953-40-1 |
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Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-4-phenyldiazenylphenyl]carbamate |
InChI |
InChI=1S/C18H20N4O4/c1-3-25-17(23)19-14-10-11-15(16(12-14)20-18(24)26-4-2)22-21-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,19,23)(H,20,24) |
InChI Key |
QKYSZQMDKOEQAV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=O)OCC |
Origin of Product |
United States |
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